molecular formula C15H11NO3 B11860541 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one

5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11860541
M. Wt: 253.25 g/mol
InChI Key: WOAHXIWJQKUJJT-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The chromen-4-one framework is a significant structural entity in medicinal chemistry, often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the desired chromen-4-one derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxychroman derivatives[3][3].

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 5-Amino-6-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the amino group enhances its ability to interact with biological targets, while the hydroxyl group contributes to its antioxidant properties .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-amino-6-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H11NO3/c16-15-10(17)6-7-12-14(15)11(18)8-13(19-12)9-4-2-1-3-5-9/h1-8,17H,16H2

InChI Key

WOAHXIWJQKUJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3N)O

Origin of Product

United States

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